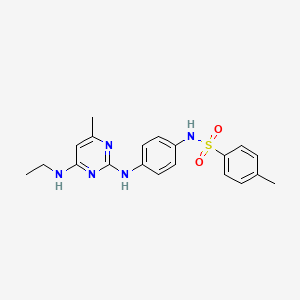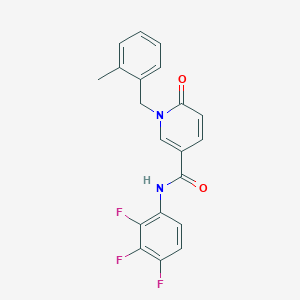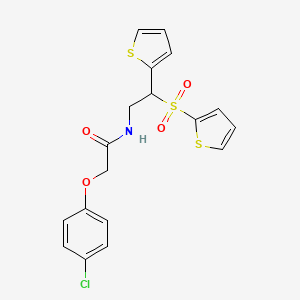![molecular formula C25H28N2O5 B14971134 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B14971134.png)
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxepin ring, an indole moiety, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide typically involves multiple steps, including the formation of the benzodioxepin ring, the indole moiety, and the final coupling to form the acetamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxepin and indole derivatives, such as:
Benzodioxepin analogs: Compounds with similar benzodioxepin structures but different substituents.
Indole derivatives: Molecules containing the indole moiety with various functional groups.
Uniqueness
N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(2-methylpropanoyl)-1H-indol-1-yl]acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-[3-(2-methylpropanoyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)25(29)19-14-27(20-8-5-4-7-18(19)20)15-24(28)26-13-17-11-22-23(12-21(17)30-3)32-10-6-9-31-22/h4-5,7-8,11-12,14,16H,6,9-10,13,15H2,1-3H3,(H,26,28) |
InChI Key |
RMVLBBCHGBBMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3OC)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Methoxyphenyl)-5-oxo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}pyrrolidine-3-carboxamide](/img/structure/B14971067.png)
![2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14971072.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-3-YL)methyl]ethanediamide](/img/structure/B14971078.png)
![2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971080.png)
![N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B14971083.png)
![4-methoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline](/img/structure/B14971086.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B14971099.png)
![N-(4-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B14971106.png)
![2-methyl-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline](/img/structure/B14971118.png)
![N-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B14971121.png)



